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molecular formula C9H10BrNO4S B075959 n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide CAS No. 14347-24-1

n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide

Cat. No. B075959
M. Wt: 308.15 g/mol
InChI Key: GYEQBFBEBZJFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05776983

Procedure details

To a stirred 60° C. dioxane (35 mL) solution of 1-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethanone (2.06 g, 8.7 mmol) was rapidly added Br2 (1.48 g, 9.2 mmol). After one hour, the solution was cooled, concentrated and diluted with H2O. After filtration, the product was washed thoroughly with H2O, then with i-PrOH (9 mL), and air-dried to obtain the title compound (2.43 g, 84%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[NH:11][S:12]([CH3:15])(=[O:14])=[O:13].[Br:16]Br>O1CCOCC1>[Br:16][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[C:3]([NH:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)=O)NS(=O)(=O)C
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a stirred 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with H2O
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the product was washed thoroughly with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with i-PrOH (9 mL), and air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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